Cas no 2229190-82-1 (2,2-dimethyl-3-(2,2,2-trifluoro-1-hydroxyethyl)-1lambda6-thiolane-1,1-dione)

2,2-ジメチル-3-(2,2,2-トリフルオロ-1-ヒドロキシエチル)-1λ6-チオラン-1,1-ジオンは、高度にフッ素化されたチオラン骨格を有する有機化合物です。その特徴的な構造は、1,1-ジオン基とトリフルオロメチル基を併せ持つことで、優れた電子求引性と立体障害を示します。特に、ヒドロキシル基の存在により分子内水素結合が可能で、熱安定性や溶解性の向上が期待されます。有機合成中間体として有用であり、医薬品や機能性材料の開発において、構造改変のための重要な構築要素となります。フッ素原子の導入により、代謝安定性の向上や親油性の調整が可能となる点が特長です。

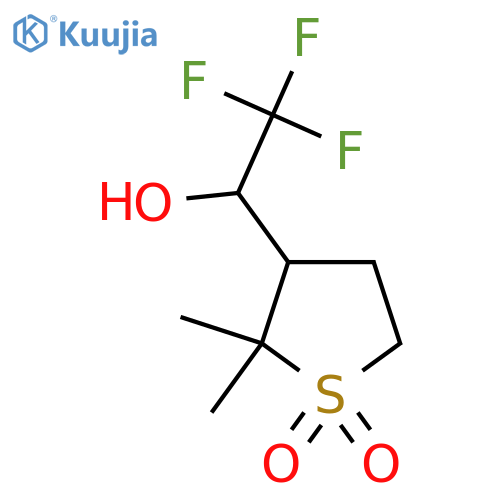

2229190-82-1 structure

商品名:2,2-dimethyl-3-(2,2,2-trifluoro-1-hydroxyethyl)-1lambda6-thiolane-1,1-dione

2,2-dimethyl-3-(2,2,2-trifluoro-1-hydroxyethyl)-1lambda6-thiolane-1,1-dione 化学的及び物理的性質

名前と識別子

-

- 2,2-dimethyl-3-(2,2,2-trifluoro-1-hydroxyethyl)-1lambda6-thiolane-1,1-dione

- EN300-2002341

- 2229190-82-1

-

- インチ: 1S/C8H13F3O3S/c1-7(2)5(3-4-15(7,13)14)6(12)8(9,10)11/h5-6,12H,3-4H2,1-2H3

- InChIKey: JUYHTFPKNRFSIL-UHFFFAOYSA-N

- ほほえんだ: S1(CCC(C(C(F)(F)F)O)C1(C)C)(=O)=O

計算された属性

- せいみつぶんしりょう: 246.05374993g/mol

- どういたいしつりょう: 246.05374993g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 339

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 62.8Ų

2,2-dimethyl-3-(2,2,2-trifluoro-1-hydroxyethyl)-1lambda6-thiolane-1,1-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2002341-0.1g |

2,2-dimethyl-3-(2,2,2-trifluoro-1-hydroxyethyl)-1lambda6-thiolane-1,1-dione |

2229190-82-1 | 0.1g |

$1207.0 | 2023-09-16 | ||

| Enamine | EN300-2002341-2.5g |

2,2-dimethyl-3-(2,2,2-trifluoro-1-hydroxyethyl)-1lambda6-thiolane-1,1-dione |

2229190-82-1 | 2.5g |

$2688.0 | 2023-09-16 | ||

| Enamine | EN300-2002341-0.5g |

2,2-dimethyl-3-(2,2,2-trifluoro-1-hydroxyethyl)-1lambda6-thiolane-1,1-dione |

2229190-82-1 | 0.5g |

$1316.0 | 2023-09-16 | ||

| Enamine | EN300-2002341-5g |

2,2-dimethyl-3-(2,2,2-trifluoro-1-hydroxyethyl)-1lambda6-thiolane-1,1-dione |

2229190-82-1 | 5g |

$3977.0 | 2023-09-16 | ||

| Enamine | EN300-2002341-1g |

2,2-dimethyl-3-(2,2,2-trifluoro-1-hydroxyethyl)-1lambda6-thiolane-1,1-dione |

2229190-82-1 | 1g |

$1371.0 | 2023-09-16 | ||

| Enamine | EN300-2002341-0.25g |

2,2-dimethyl-3-(2,2,2-trifluoro-1-hydroxyethyl)-1lambda6-thiolane-1,1-dione |

2229190-82-1 | 0.25g |

$1262.0 | 2023-09-16 | ||

| Enamine | EN300-2002341-1.0g |

2,2-dimethyl-3-(2,2,2-trifluoro-1-hydroxyethyl)-1lambda6-thiolane-1,1-dione |

2229190-82-1 | 1g |

$1371.0 | 2023-05-26 | ||

| Enamine | EN300-2002341-10.0g |

2,2-dimethyl-3-(2,2,2-trifluoro-1-hydroxyethyl)-1lambda6-thiolane-1,1-dione |

2229190-82-1 | 10g |

$5897.0 | 2023-05-26 | ||

| Enamine | EN300-2002341-5.0g |

2,2-dimethyl-3-(2,2,2-trifluoro-1-hydroxyethyl)-1lambda6-thiolane-1,1-dione |

2229190-82-1 | 5g |

$3977.0 | 2023-05-26 | ||

| Enamine | EN300-2002341-0.05g |

2,2-dimethyl-3-(2,2,2-trifluoro-1-hydroxyethyl)-1lambda6-thiolane-1,1-dione |

2229190-82-1 | 0.05g |

$1152.0 | 2023-09-16 |

2,2-dimethyl-3-(2,2,2-trifluoro-1-hydroxyethyl)-1lambda6-thiolane-1,1-dione 関連文献

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

2229190-82-1 (2,2-dimethyl-3-(2,2,2-trifluoro-1-hydroxyethyl)-1lambda6-thiolane-1,1-dione) 関連製品

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量